PROTAC BRD3/BRD4-L degrader-2
Description
Evolution of Proteolysis-Targeting Chimeras (PROTACs) as a Therapeutic Modality
Targeted protein degradation has emerged as a revolutionary therapeutic strategy in drug discovery. nih.gov At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to eliminate specific proteins from the cell. criver.com The concept of PROTACs was first introduced in 2001, demonstrating that a small molecule could be engineered to recruit a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS). nih.govcriver.combiochempeg.com
The structure of a PROTAC is akin to a dumbbell, consisting of two key components: a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. These two are connected by a chemical linker. biochempeg.com This design facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. criver.com Once this complex is formed, the E3 ligase tags the target protein with ubiquitin molecules, marking it for degradation by the 26S proteasome. nih.gov A key advantage of this mechanism is its catalytic nature; after the protein is degraded, the PROTAC is released and can engage another target protein molecule for subsequent degradation cycles. criver.comnih.gov
Over the past two decades, PROTAC technology has evolved significantly. Early PROTACs were often large molecules with poor cell permeability and unfavorable pharmacokinetic properties. biochempeg.commdpi.com However, persistent research and development have led to the creation of more drug-like, small-molecule PROTACs, including orally bioavailable compounds that have entered clinical trials. biochempeg.commdpi.com This therapeutic modality offers several advantages over traditional inhibitors, including the ability to target proteins previously considered "undruggable," high potency at low concentrations, and the potential to overcome resistance mechanisms associated with conventional inhibitors. criver.com As a result, PROTACs are being actively investigated for a wide range of diseases, particularly cancer. biochempeg.commdpi.com
Overview of Bromodomain and Extra-Terminal (BET) Proteins (BRD2, BRD3, BRD4) in Transcriptional Regulation and Disease Pathogenesis
The Bromodomain and Extra-Terminal (BET) family of proteins, which in mammals includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." frontiersin.orgresearchgate.net These proteins play a fundamental role in regulating gene transcription. frontiersin.org Structurally, they are characterized by the presence of two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. frontiersin.org The bromodomains function to recognize and bind to acetylated lysine (B10760008) residues on histone tails and other transcription factors. frontiersin.orgresearchgate.net
This binding activity allows BET proteins to act as chromatin scaffolds, recruiting various transcriptional regulatory complexes to specific gene promoters and enhancers. frontiersin.orgresearchgate.net By doing so, they facilitate the assembly of the transcriptional machinery, including RNA polymerase II, leading to the expression of target genes. frontiersin.org These target genes are often involved in critical cellular processes such as cell cycle progression, proliferation, and differentiation. researchgate.netashpublications.org
Given their central role in controlling the expression of key growth-promoting and survival genes, it is not surprising that the dysregulation of BET proteins is implicated in the pathogenesis of numerous diseases, most notably cancer. frontiersin.orgresearchgate.net Aberrant expression or function of BET proteins, particularly BRD4, has been linked to various malignancies and inflammatory conditions. frontiersin.orgnih.govbohrium.com This has made the BET protein family an attractive target for therapeutic intervention. frontiersin.org
Rationale for Selective BRD3 and BRD4-L Degradation in Biomedical Research
While the development of small-molecule inhibitors targeting BET bromodomains, such as the well-known JQ1, has shown therapeutic promise, these compounds are typically pan-BET inhibitors, meaning they bind to the bromodomains of BRD2, BRD3, and BRD4 without significant distinction. bohrium.comacs.org This lack of selectivity can lead to a broad range of biological effects, some of which may be therapeutically undesirable or contribute to toxicity. acs.org The ability to selectively target individual BET family members or even specific isoforms could provide a more refined therapeutic approach with an improved safety profile.
Research indicates that individual BET proteins can have distinct, non-redundant, and sometimes opposing functions. ashpublications.org For instance, BRD4 exists in different isoforms, including a long form (BRD4-L) and a short form (BRD4-S), which may have different roles in gene transcription. frontiersin.orgresearchgate.net Furthermore, while BRD4 is the most studied BET protein in cancer, evidence suggests that BRD2 and BRD3 also contribute to the dysregulation of oncogenes. mdpi.com
Targeted degradation using PROTACs offers a powerful strategy to achieve selectivity that is often difficult to obtain with traditional inhibitors. acs.org The formation of the ternary complex is a key determinant of degradation efficiency and selectivity, and subtle differences in protein surfaces can be exploited to achieve preferential degradation of one protein over a closely related one. acs.org Specifically, developing a degrader for BRD3 and the long isoform of BRD4 (BRD4-L), while sparing BRD2 and the short isoform of BRD4 (BRD4-S), represents a sophisticated strategy. This approach allows for the investigation of the specific functions of BRD3 and BRD4-L in disease and has been demonstrated as a feasible and robust method for achieving antitumor activity in preclinical models. researchgate.netthno.orgnih.gov
Contextualization of PROTAC BRD3/BRD4-L Degrader-2 within the Landscape of BET Degraders
The landscape of BET degraders is extensive, with many of the first-generation compounds being derived from pan-BET inhibitors like JQ1. nih.govnih.gov These degraders, such as ARV-771 and dBET1, were designed to induce the degradation of all BET proteins. nih.govnih.gov Interestingly, some of these early BET PROTACs displayed unexpected selectivity. For example, the PROTAC MZ1, which also uses a JQ1-based ligand, was found to preferentially degrade BRD4 over BRD2 and BRD3, a phenomenon attributed to the favorable formation of the ternary complex with BRD4. bohrium.comacs.org
This compound, also identified in scientific literature as compound 28, represents a further advancement in the quest for selective BET protein degradation. researchgate.netnih.govmedchemexpress.com This molecule was specifically designed to achieve a unique degradation profile. It selectively promotes the degradation of BRD3 and the long isoform of BRD4 (BRD4-L), while notably leaving BRD2 and the short isoform of BRD4 (BRD4-S) unaffected in multiple cancer cell lines. researchgate.netthno.orgnih.gov
This selective action distinguishes it from pan-BET degraders and even from BRD4-selective degraders. The ability of this compound to induce the degradation of a specific subset of BET proteins provides a valuable chemical tool to dissect the distinct biological roles of these proteins. Research has shown that this selective degradation profile leads to robust antitumor activity, validating the approach of targeting BRD3 and BRD4-L in cancer therapy. researchgate.netnih.govmedchemexpress.com
Research Findings for this compound
The following tables summarize key in vitro data for this compound.
Table 1: Binding Affinity This table displays the inhibitory constants (Ki) of this compound for the first (BD1) and second (BD2) bromodomains of BRD3.
| Target | Ki (nM) |
| BRD3 BD1 | 16.91 medchemexpress.com |
| BRD3 BD2 | 2.8 medchemexpress.com |
Table 2: Cellular Activity This table shows the half-maximal inhibitory concentration (IC50) of this compound in two different cancer cell lines.
| Cell Line | IC50 (nM) |
| MV4-11 (Acute Myeloid Leukemia) | 7.46 medchemexpress.com |
| MM.1S (Multiple Myeloma) | 85.4 medchemexpress.com |
Properties
Molecular Formula |
C43H44ClN7O3 |
|---|---|
Molecular Weight |
742.3 g/mol |
IUPAC Name |
3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methyl-methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C43H44ClN7O3/c1-27-47-48-40-21-18-37(45-33-16-14-32(44)15-17-33)35-24-31(13-19-38(35)51(27)40)29-11-9-28(10-12-29)25-49(2)23-4-3-6-30-7-5-8-34-36(30)26-50(43(34)54)39-20-22-41(52)46-42(39)53/h5,7-17,19,24,37,39,45H,3-4,6,18,20-23,25-26H2,1-2H3,(H,46,52,53) |
InChI Key |
UEPYLOKQZGRZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CC=C(C=C4)CN(C)CCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(CC2)NC8=CC=C(C=C8)Cl |
Origin of Product |
United States |
Molecular Design and Synthetic Approaches for Protac Brd3/brd4 L Degrader 2
Strategic Design Principles of Heterobifunctional Degraders Targeting BRD3 and BRD4-L
The design of effective and selective PROTACs is a multifaceted process that requires careful consideration of the target protein, the E3 ligase, and the linker that connects their respective ligands. The ultimate goal is to create a molecule that can efficiently induce the formation of a stable and productive ternary complex, leading to the desired protein degradation.
The bromodomain and extra-terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are crucial regulators of gene transcription and have emerged as significant targets in cancer therapy. tandfonline.commdpi.com Small-molecule inhibitors that target the bromodomains of these proteins, such as JQ1 and OTX015, have been extensively studied. caymanchem.comacs.org These inhibitors function by mimicking acetylated lysine (B10760008) residues on histone tails, thereby preventing the BET proteins from binding to chromatin and activating transcription. acs.org
For the design of PROTACs targeting BRD3 and BRD4-L, ligands with high affinity for the bromodomains of these specific proteins are essential. JQ1, a well-characterized pan-BET inhibitor, has frequently been used as a starting point for the development of BET-targeting PROTACs. caymanchem.combohrium.com The chemical structure of JQ1 provides multiple sites for derivatization, allowing for the attachment of a linker without significantly compromising its binding affinity to the bromodomain. acs.org For instance, PROTAC BRD3/BRD4-L degrader-2 utilizes a ligand that demonstrates high binding affinity, with K_i values of 16.91 nM for BRD3 and 2.8 nM for BRD4-L. medchemexpress.eu This selective binding is a critical first step in achieving the desired degradation profile.
The choice of E3 ubiquitin ligase to recruit is another critical aspect of PROTAC design. While over 600 E3 ligases are known in humans, only a few have been successfully harnessed for PROTAC development, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most common. mdpi.comcaymanchem.com Ligands for these E3 ligases, such as thalidomide (B1683933) and its analogs (pomalidomide and lenalidomide) for CRBN, and VHL-1 for VHL, have been widely incorporated into PROTACs. mdpi.comcaymanchem.comnih.gov
This compound incorporates a ligand that recruits the Cereblon E3 ligase. medchemexpress.eu The selection of the E3 ligase and its corresponding ligand can significantly influence the degradation efficiency and selectivity of the PROTAC. For example, the use of a pomalidomide-based ligand has been shown to effectively recruit CRBN and lead to the degradation of target proteins. nih.gov The specific interactions between the E3 ligase and the target protein within the ternary complex can contribute to the selective degradation of certain proteins over others, even when the primary binding ligand is non-selective. nih.gov
The linker connecting the bromodomain-binding ligand and the E3 ligase-recruiting moiety plays a crucial role in the efficacy of a PROTAC. frontiersin.org The length, composition, and flexibility of the linker determine the geometry of the ternary complex and the proximity and orientation of the E3 ligase relative to the target protein. frontiersin.orgacs.org These factors directly impact the efficiency of ubiquitin transfer and subsequent protein degradation.
Linkers are often composed of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or more rigid structures. caymanchem.comacs.org The optimization of the linker is often an empirical process, involving the synthesis and testing of a series of PROTACs with varying linker lengths and compositions. acs.org For example, studies have shown that even subtle changes in linker length can dramatically affect the degradation potency and selectivity of a PROTAC. nih.gov The linker itself can also form interactions with the target protein and the E3 ligase, contributing to the stability and cooperativity of the ternary complex. nih.govportlandpress.com In some cases, a more rigid linker can provide precise conformational control, leading to enhanced selectivity for a specific target isoform. nih.gov The formation of a stable ternary complex is paramount for efficient degradation, and the linker is a key determinant of this stability. acs.orgnih.gov
Identification and Incorporation of E3 Ubiquitin Ligase Recruiting Moieties (e.g., Cereblon-binding ligands)
Methodologies for Chemical Synthesis and Optimization of this compound
The chemical synthesis of PROTACs like BRD3/BRD4-L degrader-2 typically involves a multi-step process. This process often starts with the separate synthesis of the bromodomain-binding ligand and the E3 ligase-recruiting moiety, each with a functional group suitable for linker attachment.
A common synthetic strategy involves a convergent approach where the two ligands are coupled to a pre-synthesized linker. For instance, click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been utilized to connect the two components. caymanchem.com This method offers high efficiency and functional group tolerance. Another approach is the use of standard amide bond formation or etherification reactions to attach the linker to the ligands.
The synthesis of this compound, which has a molecular formula of C43H44ClN7O3, involves the strategic connection of its constituent parts. arctomsci.com The optimization process for this degrader would have involved synthesizing and evaluating a library of related molecules with variations in the linker, the attachment points on the ligands, and even the core structures of the ligands themselves. For example, a series of compounds with different linker lengths and compositions would be synthesized to identify the optimal linker for promoting the selective degradation of BRD3 and BRD4-L. acs.org This systematic approach allows for the fine-tuning of the PROTAC's properties to achieve the desired potency and selectivity. researchgate.net
Interactive Data Table: Degradation Profile of this compound
| Property | Value |
|---|---|
| Target Proteins | BRD3, BRD4-L medchemexpress.euresearchgate.net |
| Selectivity | Does not significantly degrade BRD2 or BRD4-S researchgate.net |
| Ki (BRD3) | 16.91 nM medchemexpress.eu |
| Ki (BRD4-L) | 2.8 nM medchemexpress.eu |
Interactive Data Table: Research Findings on Related BRD4 Degraders | Compound | Target(s) | E3 Ligase | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | ARV-825 | BRD4 | Cereblon | Dramatically knocked down BRD4 levels within 6 hours. caymanchem.com | | MZ1 | BRD4 (preferential) | VHL | Showed preferential degradation of BRD4 over BRD2 and BRD3. bohrium.com | | dBET1 | BRD2/3/4 | Cereblon | Higher anticancer activity than the inhibitor JQ1 in AML models. mdpi.com | | QCA570 | BRD3/4 | Cereblon | Induced specific degradation at picomolar concentrations. mdpi.com | | Compound 23 (BETd-260) | BRD2/3/4 | Cereblon | Induced degradation at picomolar concentrations in leukemia cells. acs.org |
Mechanistic Elucidation of Brd3/brd4 L Degradation by Protac Brd3/brd4 L Degrader 2
Formation and Stabilization of the Ternary Complex: BRD3/BRD4-L – PROTAC BRD3/BRD4-L Degrader-2 – E3 Ligase
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that orchestrate the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. mdpi.comnih.gov This action is initiated through the formation of a ternary complex, a crucial step in the subsequent ubiquitination and degradation of the protein of interest (POI). rsc.org In the case of this compound, the molecule is designed to selectively bind to the bromodomains of BRD3 and the long isoform of BRD4 (BRD4-L) on one end, and to an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), on the other. medchemexpress.eubohrium.com
The stability and efficiency of this ternary complex are paramount for effective protein degradation. nih.gov The linker connecting the two binding moieties of the PROTAC plays a critical role in optimizing the orientation and interactions between the target protein and the E3 ligase. biorxiv.org Research has shown that even subtle changes in the linker can significantly impact the stability of the ternary complex and, consequently, the degradation efficiency. biorxiv.org The formation of a stable ternary complex is often a cooperative process, where the binding of the PROTAC to one protein can enhance its affinity for the other, a phenomenon that can compensate for low binary binding affinities. nih.gov
Studies on similar BET-targeting PROTACs have demonstrated that the specific E3 ligase recruited can influence the selectivity of degradation. For instance, the VHL-recruiting PROTAC MZ1 shows a preference for degrading BRD4's second bromodomain (BD2), while the CRBN-recruiting dBET6 is more selective for the first bromodomain (BD1). nih.gov The half-life of the ternary complex is also a key determinant of degradation efficiency, with longer-lived complexes generally leading to more successful ubiquitination. nih.gov
Ubiquitination Dynamics of BRD3 and BRD4-L Mediated by this compound
Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to specific lysine (B10760008) residues on the surface of the target proteins, BRD3 and BRD4-L. mdpi.comthno.org This process, known as ubiquitination, marks the proteins for degradation by the proteasome. thno.org
The specific lysine residues that are ubiquitinated can influence the efficiency of degradation. Studies on the BRD4 degrader MZ1 have identified a "ubiquitination zone" on the surface of BRD4's second bromodomain (Brd4BD2), with lysines K445 and K456 being particularly important for ubiquitination. nih.gov The spatial arrangement of these lysine residues in the ternary complex, relative to the catalytic site of the E2 enzyme, is a critical factor. nih.gov
The dynamics of the ubiquitination process, including the rate and extent of polyubiquitin (B1169507) chain formation, are influenced by the stability and conformation of the ternary complex. biorxiv.org A well-formed complex ensures that the target protein is presented to the E3/E2 machinery in an optimal orientation for efficient ubiquitin transfer. biorxiv.orgnih.gov Research indicates that the degradation kinetics can differ between various BET proteins, contributing to the selective degradation observed with certain PROTACs. mdpi.comnih.gov
Proteasome-Dependent Degradation Pathway Activation
Following polyubiquitination, BRD3 and BRD4-L are recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins within the cell. mdpi.comthno.org The polyubiquitin chain acts as a signal for the proteasome to bind, unfold, and proteolytically cleave the target protein into smaller peptides. mdpi.com
The degradation of BRD4 by PROTACs has been shown to be dependent on the proteasome. For example, pretreatment of cells with a proteasome inhibitor, such as MG-132, almost completely abolishes the degradation of BRD4 induced by the PROTAC QCA570. frontiersin.org Similarly, inhibitors of the E1 ubiquitin-activating enzyme (like MLN4924) also block degradation, confirming the involvement of the ubiquitin-proteasome system. frontiersin.org This demonstrates that the degradation of BRD3 and BRD4-L by this compound is an active cellular process that relies on the intact machinery of the ubiquitin-proteasome pathway.
Catalytic Modus Operandi and Recyclability of this compound
A key feature of PROTACs is their catalytic mode of action. thno.orgcaymanchem.com After the ubiquitinated target protein is shuttled to the proteasome for degradation, the PROTAC molecule is released and can participate in another cycle of ternary complex formation, ubiquitination, and degradation. mdpi.comthno.org This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to a potent and sustained effect at low concentrations. caymanchem.com
Functional Characterization in Cellular Systems
Assessment of BRD3 and BRD4-L Protein Degradation Kinetics in Various Cell Lines
The efficacy of PROTAC BRD3/BRD4-L degrader-2 is fundamentally linked to its ability to induce the degradation of its target proteins. This process is both dose- and time-dependent, with variations observed across different cancer cell lines.
Dose-Dependent Degradation Profiles
This compound has demonstrated a dose-dependent degradation effect on BRD3 and BRD4-L proteins. medchemexpress.com In MM.1S multiple myeloma cells, treatment with the degrader for 24 hours resulted in a significant reduction of both BRD3 and BRD4-L levels. medchemexpress.com Notably, at a concentration of 10 nM, it also induced partial degradation of BRD2. medchemexpress.com Another study utilizing a similar PROTAC, compound 24 (GXF-111), showed efficient depletion of BRD3 and BRD4-L in MM.1S cells at a concentration as low as 2 nM. medchemexpress.com
The anti-proliferative activity of a related degrader, GXF-111, was assessed across seven human cancer cell lines, revealing IC50 values ranging from 6.31 nM to 17.25 μM after a 4-day treatment. medchemexpress.com This highlights the variable sensitivity of different cell lines to the degrader.
Table 1: Dose-Dependent Degradation of BET Proteins by this compound Analogues
| Cell Line | Compound | Concentration | Target Proteins Degraded | Reference |
| MM.1S | This compound | 1-300 nM (24h) | BRD3, BRD4-L | medchemexpress.com |
| MM.1S | GXF-111 | 2 nM (24h) | BRD3, BRD4-L | medchemexpress.com |
| MM.1S | GXF-111 | 10 nM (24h) | BRD3, BRD4-L, BRD2 (partial) | medchemexpress.com |
| MV4-11 | GXF-111 | IC50: 6.31 nM (4 days) | Anti-proliferative activity | medchemexpress.com |
| MM.1S | GXF-111 | IC50: 95.2 nM (4 days) | Anti-proliferative activity | medchemexpress.com |
Note: This table is interactive. You can sort and filter the data by clicking on the column headers.
Time-Dependent Degradation Profiles
The degradation of BRD3 and BRD4-L by this compound is also a time-dependent process. medchemexpress.com In MM.1S cells treated with 30 nM of the degrader, a selective degradation effect for BRD3 and BRD4-L was observed over a 24-hour period, with measurements taken at 1, 3, 6, 8, and 24 hours. medchemexpress.com Similarly, the related compound GXF-111 demonstrated good degradation kinetics of BET proteins in MM.1S, MCF-7, and HGC-27 cell lines. medchemexpress.com
Analysis of Target Selectivity: Differential Degradation of BRD3, BRD4-L, BRD2, and BRD4-S Isoforms
A key feature of this compound and its analogues is their selectivity for degrading specific BET family members. Research has shown that a novel PROTAC molecule, compound 24, selectively promotes the degradation of cellular BRD3 and BRD4-L, while not affecting BRD2 or the short isoform of BRD4 (BRD4-S) in a panel of six cancer cell lines. researchgate.net These cell lines include MM.1S, HGC-27, MCF-7, A549, HeLa, and HepG2. thno.org This selectivity is a significant advancement, as many earlier BET degraders would degrade BRD2, BRD3, and BRD4 non-selectively. nih.gov The observed target selectivity has been partially attributed to differences in protein degradation kinetics and the specific cell line used. researchgate.net
For instance, the PROTAC MZ1, while also JQ1-based, shows preferential degradation of BRD4 over BRD2 and BRD3. rndsystems.comtocris.com Complete degradation of BRD4 with MZ1 is achieved at 100 nM, whereas complete degradation of BRD2 and BRD3 requires a higher concentration of 2 μM. rndsystems.comtocris.com In contrast, another PROTAC, AT1, demonstrates even greater selectivity for BRD4, with negligible degradation of BRD2 and BRD3 at concentrations up to 1-3 μM. thno.orgrndsystems.com
Table 2: Selectivity Profile of Various BET-Targeting PROTACs
| Compound | Degraded Proteins | Spared Proteins | Cell Lines | Reference |
| This compound (analogue 24) | BRD3, BRD4-L | BRD2, BRD4-S | MM.1S, HGC-27, MCF-7, A549, HeLa, HepG2 | researchgate.netthno.org |
| MZ1 | BRD4 (preferentially), BRD2, BRD3 | - | H661, H838, HeLa | rndsystems.comtocris.com |
| AT1 | BRD4 | BRD2, BRD3 | Various cancer cells | thno.orgrndsystems.com |
| MS83 | BRD3, BRD4-S | BRD2, BRD4-L | MDA-MB-468, MDA-MB-231 | nih.gov |
Note: This table is interactive. You can sort and filter the data by clicking on the column headers.
Cellular Phenotypic Responses Induced by BRD3/BRD4-L Degradation
The selective degradation of BRD3 and BRD4-L by this compound elicits specific cellular responses, primarily impacting cell cycle progression and inducing programmed cell death.
Cell Cycle Progression Analysis (e.g., G1 arrest induction)
Treatment with this compound has been shown to induce cell cycle arrest at the G1 phase in a dose-dependent manner in MM.1S cells. medchemexpress.com This effect is a common outcome for BET protein degraders. For example, the BRD4-selective degrader 6b also induces G1 phase cell cycle arrest. nih.gov Similarly, another PROTAC, compound 8, was found to induce cell cycle arrest at the G0/G1 phase in prostate cancer cells. tandfonline.com This contrasts with some pan-BET inhibitors and degraders like JQ-1, MZ1, and ARV-825, which have been reported to cause G2/M arrest. nih.gov The induction of G1 arrest by this compound is a key mechanism behind its anti-proliferative effects.
Induction of Programmed Cell Death (Apoptosis)
In addition to cell cycle arrest, the degradation of BET proteins by PROTACs can lead to the induction of apoptosis. While the initial search results did not provide specific data on apoptosis induction by "this compound," it is a well-documented consequence of BET protein degradation by other PROTACs. For instance, the BRD4 degrader ARV-825 has been shown to suppress cell proliferation by inducing apoptosis in T-cell acute lymphoblastic leukemia cells. springermedizin.denih.gov Similarly, the PROTAC MZ1 induces apoptosis in B-cell acute lymphoblastic leukemia cell lines. tandfonline.com The BRD4 degrader GNE-987 also inhibits AML cell proliferation by inducing apoptosis. researchgate.net Given that this compound demonstrates robust antitumor activity, it is highly probable that this activity is, at least in part, mediated by the induction of apoptosis following the degradation of BRD3 and BRD4-L.
Impact on Cell Proliferation and Viability in Malignant Cell Lines
This compound has demonstrated significant anti-proliferative and cytotoxic effects in various malignant cell lines. This selective degrader targets Bromodomain-containing protein 3 (BRD3) and the long isoform of Bromodomain-containing protein 4 (BRD4-L) for proteasomal degradation, leading to the inhibition of cancer cell growth.
In hematological malignancies, the compound has shown potent activity. For instance, in the MV4-11 acute myeloid leukemia cell line, this compound exhibited an IC₅₀ value of 7.46 nM, indicating strong inhibition of cell viability. medchemexpress.com In the MM.1S multiple myeloma cell line, the IC₅₀ was determined to be 85.4 nM. medchemexpress.com Treatment of MM.1S cells with the degrader at concentrations ranging from 1 to 300 nM for 24 hours resulted in dose-dependent anti-tumor activity and induced cell cycle arrest at the G1 phase. medchemexpress.com
The activity of this degrader extends to solid tumors as well. Studies have shown its ability to selectively degrade BRD3 and BRD4-L in several cancer cell lines, including those derived from gastric cancer (HGC-27), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), and liver cancer (HepG2). thno.org This selective degradation underpins its anti-proliferative effects in these diverse cancer types.
Table 1: In Vitro Efficacy of this compound in Malignant Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 7.46 | medchemexpress.com |
| MM.1S | Multiple Myeloma | 85.4 | medchemexpress.com |
This table is interactive. You can sort and filter the data.
Transcriptional and Proteomic Profiling of Downstream Effectors
The degradation of BRD3 and BRD4-L by this compound instigates significant changes in the transcriptional landscape and the global proteome of cancer cells. These alterations are central to its mechanism of anti-cancer activity.
Regulation of Oncogenic Gene Expression (e.g., c-MYC, KLF5)
A critical consequence of BRD4 degradation is the downregulation of key oncogenic transcription factors. BRD4 is a well-established regulator of the c-MYC oncogene, and its degradation consistently leads to the suppression of c-MYC expression. medchemexpress.eu This is a common mechanism for many BRD4-targeting PROTACs, which effectively inhibit the proliferation of cancer cells dependent on c-MYC. tandfonline.comspringermedizin.denih.gov
Furthermore, recent research has highlighted the role of BRD4 in regulating Krüppel-like factor 5 (KLF5), another important oncoprotein, particularly in basal-like breast cancer (BLBC). nih.govnih.gov Studies have demonstrated that selective BRD4 degraders can inhibit the expression of KLF5, which is controlled by BRD4-mediated super-enhancers. nih.govnih.govresearchgate.net This downregulation of KLF5 contributes to the inhibition of BLBC cell growth. nih.govnih.gov The ability of PROTACs to target these key oncogenic drivers underscores their therapeutic potential.
Global Proteomic Changes Following Degradation of BRD3 and BRD4-L
The induced degradation of BRD3 and BRD4-L by this compound leads to widespread changes in the cellular proteome. This degrader selectively reduces the levels of BRD3 and the long isoform of BRD4 (BRD4-L), while not affecting the short isoform of BRD4 (BRD4-S) or BRD2. thno.org This specificity contrasts with pan-BET degraders which target all BET family members. aacrjournals.org
In MM.1S cells, treatment with the degrader at a concentration of 30 nM resulted in a time-dependent degradation of BRD3 and BRD4-L over a 24-hour period. medchemexpress.com Global proteomic analyses in various cell lines have confirmed the selective depletion of these target proteins. thno.org These analyses reveal a cascade of downstream effects, including the downregulation of proteins involved in cell cycle progression and oncogenic signaling pathways. The precise and selective nature of the proteomic changes induced by this degrader highlights its targeted mechanism of action.
Preclinical Efficacy in in Vivo Disease Models
Evaluation of Antitumor Activity in Murine Xenograft Models
Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. The evaluation of BET protein degraders in these models has consistently shown potent antitumor effects.
Numerous studies have reported that administration of BET protein degraders leads to a significant reduction in tumor growth across a range of hematologic and solid tumors. For instance, the PROTAC ARV-825 has been shown to profoundly reduce tumor burden in xenograft models of neuroblastoma, gastric cancer, and thyroid carcinoma. frontiersin.orgaging-us.comnih.govnih.gov In a neuroblastoma model using SK-N-BE(2) cells, ARV-825 treatment resulted in a significant reduction in tumor size compared to the control group. frontiersin.org Similarly, in a T-cell acute lymphoblastic leukemia (T-ALL) xenograft model, ARV-825 markedly reduced tumor growth. springermedizin.de
Other BET degraders have shown comparable efficacy. The compound dBET6 demonstrated a profound impact on glioblastoma tumor initiation in vivo; pretreatment of U87 glioblastoma cells with dBET6 significantly prolonged the survival of mice and reduced tumor incidence in an intracranial xenograft model. pnas.org Furthermore, dBET6 and its formulations have been shown to suppress the growth of lung cancer and colon cancer xenografts. nih.govresearchgate.netmdpi.com In models of castration-resistant prostate cancer (CRPC), a notoriously difficult-to-treat disease, degraders like ARV-771 and dBET-3 induced significant tumor regression. aacrjournals.orgpnas.orgarvinas.com Specifically, ARV-771 treatment of mice bearing enzalutamide-resistant 22Rv1 xenografts resulted in tumor regression. pnas.org
The table below summarizes the antitumor activity of various BET protein degraders in different xenograft models.
Table 1: Antitumor Activity of BET Protein Degraders in Murine Xenograft Models| Compound | Cancer Model | Cell Line/PDX Model | Outcome | Citation |
|---|---|---|---|---|
| ARV-825 | Neuroblastoma | SK-N-BE(2) | Significant tumor growth reduction | frontiersin.orgnih.gov |
| ARV-825 | Thyroid Carcinoma | TPC-1 | Potent inhibition of xenograft growth | aging-us.com |
| ARV-825 | Gastric Cancer | HGC27 | Significant reduction in tumor burden | nih.gov |
| ARV-825 | T-Cell ALL | Primary T-ALL cells | Significant reduction in tumor growth | springermedizin.de |
| dBET1 | Leukemia | MV4-11 | Inhibition of tumor growth | scienceopen.com |
| dBET6 | Glioblastoma | U87 | Prolonged survival, reduced tumor incidence | pnas.org |
| dBET6 | Lung Cancer | LLC | Suppressed tumor growth | nih.gov |
| dBET6 | Colon Cancer | SW620 | Suppressed tumor growth | mdpi.com |
| ARV-771 | Prostate Cancer (CRPC) | 22Rv1 | Tumor regression | pnas.orgarvinas.com |
| BETd-246 | Breast Cancer (TNBC) | WHIM24 (PDX) | Tumor growth inhibition, partial regression | nih.govaacrjournals.org |
Analysis of tumor tissues following treatment provides insight into the cellular mechanisms behind the observed tumor growth suppression. Histopathological examinations of tumors from degrader-treated mice frequently reveal an increase in apoptosis (programmed cell death) and a decrease in cell proliferation.
In T-ALL xenografts treated with ARV-825, immunohistochemical analysis showed dysregulation of the proliferation marker Ki67 and the apoptosis marker cleaved caspase 3, consistent with the observed tumor reduction. springermedizin.de Similarly, treatment of colon cancer xenografts with dBET6 resulted in increased levels of cleaved PARP and cleaved caspase-3, both hallmarks of apoptosis. mdpi.com Studies on triple-negative breast cancer (TNBC) have also found that BET degraders significantly downregulate the key antiapoptotic protein MCL1 in vivo, contributing to their potent antitumor activity. aacrjournals.org This induction of apoptosis and inhibition of proliferation are key indicators of the degrader's on-target efficacy within the tumor microenvironment.
Suppression of Tumor Growth
In Vivo Target Engagement and Protein Degradation in Tumor Tissue
A critical aspect of PROTAC technology is the ability to induce the degradation of the target protein in vivo. For PROTAC BRD3/BRD4-L degrader-2, this involves the depletion of BRD3 and the long isoform of BRD4 within the tumor tissue itself, confirming that the drug reaches its target and exerts its intended mechanism of action.
Studies have consistently confirmed robust degradation of BET proteins in tumor xenografts following systemic administration of BET PROTACs. In neuroblastoma and gastric cancer xenograft models, treatment with ARV-825 led to a marked downregulation of BRD4 protein expression in the tumor tissue. frontiersin.orgnih.govnih.gov A single intravenous dose of the degrader BETd-246 was sufficient to reduce the levels of BET proteins by over 80% in a breast cancer patient-derived xenograft (PDX) model, an effect that was sustained for several hours. nih.gov
While many BET degraders are pan-BET degraders, depleting BRD2, BRD3, and BRD4, some exhibit selectivity. nih.gov For example, the PROTAC AT1 was shown to have a greater degree of selectivity for depleting BRD4 over BRD2 and BRD3 in vitro. thno.org In vivo studies confirm that these degraders efficiently lower the levels of their target proteins within the tumor. In a castration-resistant prostate cancer model, ARV-771 treatment resulted in a dose-dependent suppression of BRD4 in tumors. researchgate.net Likewise, dBET1 treatment of leukemia xenografts led to efficient degradation of BRD4 in the excised tumors. scienceopen.com
The table below details the in vivo degradation of BET proteins by various PROTACs.
Table 2: In Vivo Degradation of BET Proteins in Tumor Xenografts| Compound | Cancer Model | Target Proteins Degraded | Citation |
|---|---|---|---|
| ARV-825 | Neuroblastoma | BRD4 | frontiersin.orgnih.gov |
| ARV-825 | Gastric Cancer | BRD4 | nih.gov |
| dBET1 | Leukemia | BRD4 | scienceopen.com |
| dBET-3 | Prostate Cancer | BRD2, BRD3, BRD4 | aacrjournals.orgnih.gov |
| BETd-246 | Breast Cancer (PDX) | BET proteins (>80% reduction) | nih.gov |
| ARV-771 | Prostate Cancer (CRPC) | BRD4 | researchgate.net |
| DP1 | Lymphoma | BRD4 | nih.gov |
Pharmacodynamic Biomarker Modulation in Preclinical Models
Pharmacodynamic (PD) biomarkers are measurable indicators that confirm a drug has engaged its target and produced a biological response. For BET protein degraders, the most well-established PD biomarker is the downregulation of the MYC oncogene, which is transcriptionally regulated by BRD4.
Consistent downregulation of MYC protein and mRNA has been observed across numerous xenograft models following treatment with BET degraders. researchgate.net
In neuroblastoma xenografts, ARV-825 treatment led to the downregulation of MYCN. frontiersin.orgnih.gov
In thyroid carcinoma tumors, ARV-825 treatment decreased c-Myc levels. aging-us.com
In prostate cancer xenografts, both dBET-3 and ARV-771 caused a marked decrease in c-MYC expression. aacrjournals.orgnih.govresearchgate.net
In a leukemia model, tumors from mice treated with dBET1 showed significant downregulation of MYC. scienceopen.com
Beyond MYC, researchers have identified other potential PD biomarkers. Upregulation of HEXIM1, which inhibits the P-TEFb complex that BRD4 recruits, has been proposed as a robust biomarker for BET inhibitor activity. aacrjournals.orgaacrjournals.org In prostate cancer models, targeting BET proteins was found to increase levels of polyunsaturated fatty acids (PUFAs) and Thioredoxin-interacting protein (TXNIP), suggesting these could serve as novel PD markers. aacrjournals.orgnih.gov In colon cancer models, treatment with dBET6 was associated with an increase in DNA damage markers like pH2AX, indicating a broader impact on cellular stress pathways. mdpi.com The downregulation of the anti-apoptotic protein MCL1 in breast cancer models also serves as a key indicator of the degrader's pro-apoptotic activity in vivo. aacrjournals.org The modulation of these biomarkers in preclinical models provides critical evidence of on-target activity and helps to establish a therapeutic window for clinical development.
Comparative Analysis with Existing Bet Modulators
Differentiation from Pan-BET Inhibitors (e.g., JQ1, OTX015)
Pan-BET inhibitors, such as JQ1 and OTX015, function by competitively binding to the bromodomains of BET proteins, thereby displacing them from acetylated histones and preventing the recruitment of transcriptional machinery. caymanchem.comrug.nl While these inhibitors have shown promise in preclinical and clinical studies, they possess certain limitations that PROTACs like PROTAC BRD3/BRD4-L degrader-2 aim to overcome. springermedizin.deoncotarget.com
Enhanced Efficacy and Mechanism Advantages
A primary advantage of PROTAC-mediated degradation over inhibition is the potential for enhanced and more sustained efficacy. Small molecule inhibitors like JQ1 and OTX015 act stoichiometrically, requiring continuous high concentrations to maintain target occupancy and therapeutic effect. springermedizin.denih.gov This can lead to off-target effects and the development of resistance. springermedizin.defrontiersin.org In contrast, PROTACs act catalytically; a single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a more profound and durable biological response at lower concentrations. caymanchem.comnih.gov
Furthermore, the reversible nature of inhibitor binding can be a drawback. Upon withdrawal of the inhibitor, the target protein can readily resume its function. nih.gov For instance, studies have shown that the suppression of the key oncogene c-MYC by JQ1 and OTX015 is often inefficient and rapidly reversible. nih.gov In contrast, the degradation induced by a PROTAC results in the physical elimination of the target protein, a process that requires new protein synthesis to reverse, leading to a more sustained downstream effect. nih.gov
Another significant issue with some BET inhibitors is the paradoxical accumulation of the target protein, which can counteract the inhibitory effect. springermedizin.denih.gov PROTACs circumvent this by actively removing the protein from the cellular environment.
Comparison with Pan-BET Degraders (e.g., MZ1, ARV-825, dBET1)
While the first generation of BET PROTACs, including MZ1, ARV-825, and dBET1, demonstrated the superiority of the degradation strategy over inhibition, they are generally considered pan-BET degraders, targeting BRD2, BRD3, and BRD4. nih.govnih.gov These degraders are often constructed using pan-selective BET inhibitors like JQ1 or OTX015 as the warhead. rug.nlnih.gov
Superior Selectivity Profile of this compound
This compound distinguishes itself through its remarkable selectivity. It is designed to selectively degrade the long isoform of BRD4 (BRD4-L) and BRD3, while sparing BRD2 and the short isoform of BRD4 (BRD4-S). thno.org This isoform and paralog selectivity is a significant advancement. While pan-BET degraders like ARV-825 and dBET1 efficiently degrade BRD2, BRD3, and BRD4, MZ1 has shown some relative selectivity for BRD4 over BRD2 and BRD3 in certain cell lines. nih.govresearchgate.net However, the selectivity of this compound for specific isoforms is a more refined approach.
The basis for this selectivity often lies in the intricate interplay between the PROTAC, the target protein, and the recruited E3 ligase, where the formation of a stable ternary complex is crucial for efficient degradation. mdpi.com The linker length and composition, as well as the specific warhead and E3 ligase ligand, all contribute to the selectivity profile. nih.gov
| Compound | Type | Target(s) | Mechanism of Action | Key Differentiator |
|---|---|---|---|---|
| JQ1 | Pan-BET Inhibitor | BRD2, BRD3, BRD4, BRDT | Competitive Inhibition | Reversible binding, can lead to BRD4 accumulation. springermedizin.denih.gov |
| OTX015 | Pan-BET Inhibitor | BRD2, BRD3, BRD4 | Competitive Inhibition | Orally bioavailable inhibitor. oncotarget.com |
| MZ1 | Pan-BET Degrader | BRD2, BRD3, BRD4 (some BRD4 preference) | VHL-mediated Degradation | Shows some preference for BRD4 degradation. mdpi.comresearchgate.net |
| ARV-825 | Pan-BET Degrader | BRD2, BRD3, BRD4 | CRBN-mediated Degradation | Potent and durable degradation of BET proteins. springermedizin.de |
| dBET1 | Pan-BET Degrader | BRD2, BRD3, BRD4 | CRBN-mediated Degradation | Efficiently degrades BET proteins. nih.gov |
| This compound | Selective BET Degrader | BRD3, BRD4-L | Degradation | Selective for BRD3 and the long isoform of BRD4. thno.org |
Distinct Biological Outcomes Attributed to Selective Degradation
The selective degradation of BRD3 and BRD4-L by this compound can lead to distinct biological outcomes compared to the broader activity of pan-BET degraders. The different BET proteins and their isoforms can have non-redundant functions in gene regulation. By specifically targeting BRD3 and BRD4-L, it may be possible to achieve a more targeted therapeutic effect with a potentially improved safety profile, minimizing the impact on pathways regulated by BRD2 and BRD4-S. thno.org For example, a refined PROTAC based on this selective degradation profile has demonstrated significant antitumor effects in a mouse xenograft model by promoting the degradation of BRD3 and BRD4-L in vivo. thno.org
Strategies for Overcoming Acquired Resistance to BET Inhibitors and Other PROTACs
Acquired resistance is a significant challenge in cancer therapy. Prolonged treatment with BET inhibitors can lead to resistance, often through mechanisms such as the overexpression of BRD4. frontiersin.org BET-PROTACs like MZ1 and ARV-825 have been shown to effectively counter this resistance mechanism by degrading the overexpressed BRD4. frontiersin.org
However, resistance to PROTACs themselves can also emerge. This can be due to genomic alterations in the components of the E3 ligase complexes, such as CRBN or VHL, which are essential for PROTAC function. mdpi.com Strategies to overcome this include the development of PROTACs that utilize novel E3 ligases. mdpi.com
Advanced Research Directions and Future Perspectives for Protac Brd3/brd4 L Degrader 2
Exploration of Differential Roles of BRD3 and BRD4-L in Disease Biology
The existence of distinct protein isoforms and paralogs often complicates the understanding of gene function and its role in pathology. The BET family, comprising BRD2, BRD3, BRD4, and BRDT, is a prime example. BRD4 further exists as two major splice variants, a long (BRD4-L) and a short (BRD4-S) isoform, which differ by the presence of a C-terminal motif (CTM) in the long form. This CTM is crucial for recruiting the positive transcription elongation factor b (P-TEFb) and driving transcriptional elongation.
PROTAC BRD3/BRD4-L degrader-2 provides an unprecedented opportunity to functionally separate these proteins. Unlike pan-BET inhibitors (e.g., JQ1) or pan-BRD4 degraders (e.g., dBET1), which cannot distinguish between BRD4 isoforms, this degrader allows for the specific removal of BRD4-L.
Future research can leverage this tool to address fundamental questions:
Deciphering Isoform-Specific Oncogenesis: In cancers like acute myeloid leukemia (AML) and multiple myeloma, where BET proteins are validated targets, is the oncogenic dependency driven by BRD4-L, BRD4-S, or both? By comparing the cellular and transcriptomic consequences of treatment with this compound versus a pan-BET degrader, researchers can precisely attribute biological effects to the loss of BRD4-L.
The table below illustrates the unique targeting profile of this compound compared to other well-known BET-targeting compounds.
| Compound | Mechanism | Effect on BRD3 | Effect on BRD4-L | Effect on BRD4-S | Research Utility |
|---|---|---|---|---|---|
| JQ1 | Inhibition | Inhibited | Inhibited | Inhibited | Pan-BET bromodomain function |
| dBET1 | Degradation | Degraded | Degraded | Degraded | Pan-BET protein function |
| This compound | Degradation | Degraded | Degraded | Spared | Differential function of BRD4-L/BRD3 vs. BRD4-S |
Investigation of Resistance Mechanisms to BRD3/BRD4-L Selective Degradation
The emergence of drug resistance is a major challenge in oncology. Understanding how cancer cells might evade the effects of a highly selective degrader is critical for its future development. Research into resistance mechanisms for this compound should focus on several key areas:
Target Isoform Compensation: A primary hypothesis is that cells may develop resistance by upregulating the non-targeted BRD4-S isoform to compensate for the loss of BRD4-L. This degrader is the ideal tool to test this mechanism directly. Long-term culture of sensitive cancer cell lines with the degrader could select for resistant clones, which can then be analyzed for BRD4-S protein levels and transcriptional activity.
E3 Ligase Machinery Alterations: As the degrader relies on the VHL E3 ligase, mutations or downregulation of VHL or other components of the ubiquitin-proteasome system (UPS) could confer resistance. CRISPR-based genetic screens can be employed to identify all UPS components whose loss of function prevents degrader activity.
Target Protein Mutations: Although less common with PROTACs than with inhibitors, mutations in the bromodomains of BRD3 or BRD4 could arise that prevent the binding of the JQ1 warhead, thereby abrogating ternary complex formation and subsequent degradation.
Development of Next-Generation PROTACs based on BRD3/BRD4-L Degrader-2 Scaffolds
The molecular architecture of this compound serves as an excellent starting point for creating new chemical tools with even greater precision and improved properties.
Enhancing Selectivity: The current scaffold could be systematically modified to dissect the binding requirements for BRD3 versus BRD4-L. Fine-tuning the linker length, rigidity, and attachment points may yield next-generation PROTACs that are exclusively selective for BRD4-L, providing an even sharper tool for biological inquiry.
Recruiting Alternative E3 Ligases: The VHL ligand could be replaced with ligands for other E3 ligases, such as cereblon (CRBN), IAPs, or MDM2. This strategy could overcome VHL-based resistance mechanisms and may result in different degradation kinetics, substrate ubiquitination patterns, or tissue-specific activities.
Improving Drug-like Properties: Further medicinal chemistry efforts can focus on optimizing the scaffold to reduce molecular weight, improve aqueous solubility, and enhance metabolic stability and oral bioavailability, which are critical steps for advancing the molecule towards in vivo efficacy studies.
The table below outlines potential optimization strategies for next-generation degraders.
| Modification Strategy | Component to Modify | Desired Outcome | Example |
|---|---|---|---|
| Enhance Selectivity | Linker or Warhead | Achieve degradation of only BRD4-L, sparing BRD3 | Explore different exit vectors from the JQ1 warhead |
| Overcome Resistance | E3 Ligase Ligand | Engage a different E3 ligase to bypass VHL mutations | Replace VHL ligand with a pomalidomide-based CRBN ligand |
| Improve Potency | Linker | Optimize ternary complex stability and formation | Systematic scan of linker length and composition (e.g., PEG vs. alkyl) |
| Improve Pharmacokinetics | Entire Scaffold | Increase metabolic stability and cell permeability | Reduce rotatable bonds; mask metabolically liable sites |
Potential Combinatorial Therapeutic Strategies
Combining targeted agents that act on complementary pathways is a powerful strategy to enhance anti-cancer efficacy and prevent resistance. The specific mechanism of this compound suggests several rational combination therapies for future investigation.
Combination with DNA Damage Repair (DDR) Inhibitors: BET proteins are implicated in the transcriptional regulation of DDR pathway genes. Degrading BRD3/BRD4-L may therefore induce synthetic lethality when combined with agents like PARP inhibitors (e.g., Olaparib), particularly in tumors with underlying DDR defects.
Combination with Cell Cycle Inhibitors: A primary downstream effect of BET protein targeting is the suppression of the MYC oncogene, a master regulator of the cell cycle. Combining BRD3/BRD4-L degradation with direct cell cycle inhibitors, such as CDK4/6 inhibitors (e.g., Palbociclib), could result in a potent, synergistic blockade of cancer cell proliferation.
Combination with Anti-Apoptotic Inhibitors: BET proteins regulate the expression of key survival proteins like BCL-2 and MCL-1. In hematological malignancies, combining this degrader with a BCL-2 inhibitor like Venetoclax could simultaneously suppress pro-survival signals and promote apoptosis, leading to deeper and more durable responses.
Combination with Immunotherapy: The tumor microenvironment can be modulated by BET protein activity, including through the regulation of the immune checkpoint ligand PD-L1. Investigating whether selective BRD3/BRD4-L degradation can sensitize tumors to immune checkpoint blockade is a promising avenue for future research.
Application as a Chemical Probe for Target Validation and Functional Genomics Studies
Beyond its therapeutic potential, this compound is an exquisite chemical probe for basic science. Its precision allows researchers to move from correlation to causation when studying BET protein function.
Definitive Target Validation: The central question of whether the therapeutic effects of BET-targeting drugs are mediated through BRD4-L or BRD4-S can be definitively answered. By comparing the phenotype induced by this degrader with that of a pan-BET degrader, any effects uniquely lost with the pan-degrader can be attributed to the function of BRD4-S. This validates BRD4-L as a specific and sufficient therapeutic target in sensitive contexts.
High-Resolution Functional Genomics: The degrader can be used in conjunction with genome-wide analyses to map the specific cistrome (ChIP-seq) and transcriptome (RNA-seq) controlled by BRD4-L and BRD3. This will generate a high-resolution map of their regulatory functions, independent of BRD4-S. The rapid and reversible nature of protein degradation offers superior temporal control compared to genetic knockdown methods like RNAi or CRISPR, allowing for the study of immediate transcriptional consequences.
Chemoproteomics: A biotinylated or otherwise tagged version of the degrader could be synthesized for use in chemical proteomics experiments. This would enable the identification of the specific protein-protein interaction networks that are dependent on the presence of BRD4-L, particularly interactions mediated by its unique C-terminal domain.
Q & A
Q. What are the primary mechanisms by which PROTAC BRD3/BRD4-L degrader-2 induces selective protein degradation in cancer models?
this compound operates via a ternary complex mechanism: it binds BRD3/BRD4-L through its bromodomain-targeting ligand (Ki = 16.91 nM for BRD3, 2.8 nM for BRD4-L) and recruits the E3 ubiquitin ligase complex via its VHL ligand. This proximity triggers ubiquitination and proteasomal degradation of the target proteins. Degradation is time- and dose-dependent, as shown in MM.1S and MV4-11 cell lines, with G1 cell cycle arrest observed at 24–48 hours post-treatment .
Q. How should researchers confirm BRD3/BRD4-L degradation efficiency and specificity in vitro?
- Western Blotting : Quantify BRD3/BRD4-L protein levels in treated vs. untreated cells (e.g., MM.1S cells) at 4–24 hours post-treatment.
- Proteasome Inhibition : Co-treat with MG132 (a proteasome inhibitor) to validate proteasome-dependent degradation. If degradation is blocked, confirm PROTAC mechanism .
- Selectivity Assays : Use immunofluorescence or IP-MS to rule off-target effects on BRD2/BRD4-S. This compound shows minimal activity against BRD2/BRD4-S in A549 and HepG2 cells .
Q. Which in vivo models validate this compound’s antitumor efficacy and pharmacokinetic limitations?
The MM.1S murine xenograft model is a key preclinical system. Intravenous administration (3 mg/kg) achieves significant tumor regression, while oral dosing shows low bioavailability due to rapid clearance. Plasma exposure and tumor penetration should be quantified via LC-MS/MS. Note that single-dose IV administration (1–5 mg/kg) achieves >80% BRD3/BRD4-L degradation in tumors within 6 hours .
Advanced Research Questions
Q. How does this compound maintain selectivity for BRD3/BRD4-L over other BET family members (e.g., BRD2, BRD4-S)?
Selectivity arises from:
- Binding Kinetics : The bromodomain ligand exhibits 6-fold higher affinity for BRD4-L (Ki = 2.8 nM) vs. BRD4-S, likely due to isoform-specific conformational differences.
- Linker Optimization : A rigid, medium-length linker minimizes off-target ternary complex formation. In contrast, longer linkers (e.g., in PROTAC MZ1) degrade BRD2/3/4 non-selectively .
- Structural Studies : Molecular dynamics simulations suggest BRD4-L’s extended C-terminal domain enhances PROTAC cooperativity with VHL .
Q. What experimental strategies resolve contradictions between this compound’s high in vitro affinity and variable cellular degradation kinetics?
- Time-Course Proteomics : Use ProteasomeID or similar proximity labeling to map degradation kinetics. BRD3 degradation peaks earlier (4–8 hours) than BRD4-L (12–24 hours) in MM.1S cells, reflecting target turnover rates .
- E3 Ligase Saturation : Overexpress VHL to test if degradation efficiency plateaus, indicating E3 availability as a limiting factor .
- Ternary Complex Stability : Employ NanoBRET or SPR to measure complex half-life. Low stability may explain transient degradation .
Q. What methodological approaches address this compound’s poor oral bioavailability in preclinical models?
- Formulation Optimization : Use lipid nanoparticles or PEGylation to enhance solubility and prolong circulation .
- Linker Modifications : Replace labile ether bonds in the linker with stable triazoles to reduce metabolic cleavage .
- Alternative Administration Routes : Test subcutaneous or intraperitoneal delivery to bypass first-pass metabolism. Pharmacokinetic studies in mice show 3-fold higher AUC with SC vs. oral dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
